Bromotris(dimethylamino)phosphonium hexafluorophosphate
Overview
Description
Bromotris(dimethylamino)phosphonium hexafluorophosphate is a chemical compound with the molecular formula BrP[N(CH₃)₂]₃PF₆ and a molecular weight of 388.07 g/mol . It is commonly used as a reagent in organic synthesis, particularly in peptide coupling reactions . The compound is known for its high reactivity and efficiency in facilitating various chemical transformations .
Mechanism of Action
Target of Action
Bromotris(dimethylamino)phosphonium hexafluorophosphate, also known as BroP, primarily targets the actin cytoskeleton in human platelets . The actin cytoskeleton plays a crucial role in maintaining the structural integrity of cells and is involved in various cellular processes such as cell motility, division, and vesicle trafficking .
Mode of Action
The compound interacts with its target by inducing actin polymerization . Actin polymerization is a process where actin monomers (globular actin or G-actin) join together to form long, filamentous polymers (filamentous actin or F-actin). This interaction leads to changes in the structure and function of the actin cytoskeleton .
Biochemical Pathways
The actin polymerization induced by this compound affects various biochemical pathways. One of the key pathways is the initiation and maintenance of store-mediated calcium entry in human platelets . This pathway is crucial for platelet activation, a process that plays a vital role in blood clotting .
Result of Action
The molecular and cellular effects of this compound’s action include changes in the structure of the actin cytoskeleton and alterations in calcium signaling in human platelets . These changes can potentially affect platelet activation and consequently, the process of blood clotting .
Biochemical Analysis
Biochemical Properties
Bromotris(dimethylamino)phosphonium hexafluorophosphate plays a crucial role in biochemical reactions, primarily as a coupling reagent in peptide synthesis. It facilitates the formation of peptide bonds by activating carboxyl groups, making them more reactive towards nucleophilic attack by amino groups. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as aminoacyl-tRNA synthetases and ribosomal proteins. The nature of these interactions is typically covalent, forming transient intermediates that facilitate the coupling process .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the polymerization of actin, a critical component of the cytoskeleton, thereby impacting cell shape and motility . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to activate carboxyl groups, facilitating nucleophilic attack by amino groups. This activation is achieved through the formation of a reactive phosphonium intermediate, which then undergoes nucleophilic substitution to form the desired peptide bond . Additionally, this compound can inhibit or activate specific enzymes by covalently modifying their active sites, leading to changes in their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under harsh conditions, such as high temperatures or extreme pH . Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively facilitate peptide synthesis without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing adverse reactions .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as aminoacyl-tRNA synthetases and ribosomal proteins, facilitating the formation of peptide bonds . This compound can also affect metabolic flux by altering the levels of key metabolites involved in protein synthesis and degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to areas where peptide synthesis occurs, such as the endoplasmic reticulum and ribosomes. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific cellular components.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromotris(dimethylamino)phosphonium hexafluorophosphate can be synthesized through the reaction of tris(dimethylamino)phosphine with bromine in the presence of hexafluorophosphoric acid . The reaction typically occurs under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent quality control measures . The process includes the purification of the final product through recrystallization or other suitable methods to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions: Bromotris(dimethylamino)phosphonium hexafluorophosphate primarily undergoes substitution reactions, particularly in peptide coupling . It is also involved in conjugate addition reactions and asymmetric hydrogenations .
Common Reagents and Conditions:
Peptide Coupling: Typically involves the use of amino acids and solvents like dichloromethane or acetonitrile.
Conjugate Addition: Utilizes nitroalkanes and acrylate equivalents under mild conditions.
Asymmetric Hydrogenations: Requires specific catalysts and hydrogen gas.
Major Products: The major products formed from these reactions include peptides, modified nucleosides, and cyclic PNA-based compounds .
Scientific Research Applications
Bromotris(dimethylamino)phosphonium hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: Used as a coupling reagent in peptide synthesis and nucleoside modification.
Biology: Facilitates the synthesis of biologically active compounds, including those targeting HIV-1 TAR RNA.
Medicine: Involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
- Bromotripyrrolidinophosphonium hexafluorophosphate
- (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate
- (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate
Comparison: Bromotris(dimethylamino)phosphonium hexafluorophosphate is unique due to its high reactivity and efficiency in peptide coupling reactions . Compared to similar compounds, it offers better yields and fewer side reactions, making it a preferred choice in organic synthesis .
Properties
IUPAC Name |
bromo-tris(dimethylamino)phosphanium;hexafluorophosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18BrN3P.F6P/c1-8(2)11(7,9(3)4)10(5)6;1-7(2,3,4,5)6/h1-6H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XELPBWPBGHCIKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[P+](N(C)C)(N(C)C)Br.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18BrF6N3P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436970 | |
Record name | BroP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50296-37-2 | |
Record name | BroP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromotris(dimethylamino)phosphonium Hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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